5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine

Description

Molecular Identity and Nomenclature

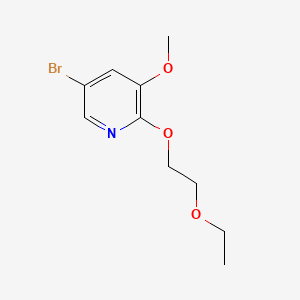

5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine is a brominated pyridine derivative characterized by a pyridine ring substituted with three distinct functional groups: a bromine atom at position 5, a methoxy group at position 3, and a 2-(2-ethoxyethoxy) substituent at position 2. Its systematic IUPAC name reflects the prioritization of substituents according to Cahn-Ingold-Prelog rules, with the bromine atom assigned the lowest possible locant (position 5). The compound’s CAS number is not explicitly listed in available literature, though structural analogs with similar substituent patterns (e.g., 5-bromo-2-(2-methoxyethoxy)pyridine, CAS 212961-29-0) suggest a classification within the broader category of brominated alkoxypyridines.

Key Structural Features

| Position | Substituent | Functional Group |

|---|---|---|

| 2 | 2-(2-Ethoxyethoxy) | Ether |

| 3 | Methoxy | Alkoxy |

| 5 | Bromine | Halogen |

Position Within Substituted Pyridine Chemical Space

The compound belongs to the subclass of 2,3,5-trisubstituted pyridines, a motif frequently exploited in medicinal chemistry for its ability to modulate electronic and steric interactions. The 2-(2-ethoxyethoxy) group introduces a hydrophilic ethylene glycol-derived chain, enhancing solubility in polar solvents while maintaining lipophilic character through the ethoxy terminus. This balance positions the compound as a versatile intermediate for synthesizing bioactive molecules, particularly those targeting G-protein-coupled receptors or kinase enzymes.

Relative to other substituted pyridines:

- C-2 Substituent : The 2-(2-ethoxyethoxy) group distinguishes it from simpler 2-methoxy or 2-ethoxy analogs, offering extended conformational flexibility.

- C-3 Substituent : The methoxy group at position 3 aligns with the electron-donating substituent strategy common in pyridine-based drug candidates, which often feature -OCH₃ or -NH₂ groups to improve metabolic stability.

- C-5 Bromine : A high-priority site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functionalization with aryl, alkenyl, or alkynyl groups.

Properties

IUPAC Name |

5-bromo-2-(2-ethoxyethoxy)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3/c1-3-14-4-5-15-10-9(13-2)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJQSXBWAAKUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine typically involves the bromination of 2-(2-ethoxyethoxy)-3-methoxypyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of de-brominated or modified pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethoxy and methoxy groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations and Physical Properties

5-Bromo-2-methoxy-3-methylpyridine (CAS 22591176)

- Structure : Methoxy (position 2), methyl (position 3), bromo (position 5).

- Molecular Weight : 202.05 g/mol.

- Refractive Index : 1.553.

- Key Differences: Replacing the 2-ethoxyethoxy chain with a methyl group reduces molecular weight and steric bulk.

5-Bromo-2-chloro-3-methoxypyridine

- Structure : Chloro (position 2), methoxy (position 3), bromo (position 5).

- Key Differences: The chloro group is electron-withdrawing, contrasting with the electron-donating ethoxyethoxy chain. This substitution may increase reactivity in nucleophilic aromatic substitution (SNAr) reactions but reduce solubility in non-polar media .

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

- Structure : Bromo (position 3), methoxy (position 5).

- Molecular Weight : 188.02 g/mol.

- Key Differences : Positional isomerism shifts substituents, altering electronic distribution. The absence of a substituent at position 2 reduces steric hindrance, making it more reactive in coupling reactions (e.g., Suzuki-Miyaura). Widely used as a pharmaceutical intermediate .

Economic and Industrial Considerations

Key Insight : The higher cost of the target compound reflects its complex synthesis, involving etherification steps (e.g., Williamson synthesis) and purification challenges due to steric bulk .

Biological Activity

5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16BrN2O3

- CAS Number : 1315545-05-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

- Efficacy Against Bacteria : Studies have shown that this compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis-related pathways.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The bromine atom in the structure may facilitate interactions with specific enzymes, leading to inhibition of bacterial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with cell survival and proliferation, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.

Case Studies

-

Antibacterial Study :

- A study conducted by researchers evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as an alternative to conventional antibiotics.

-

Anticancer Study :

- In another investigation, the compound was tested on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with flow cytometry analysis revealing increased apoptosis rates in treated cells compared to controls.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

- Bromination : Selective bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions .

- Etherification : Introduction of the 2-(2-ethoxyethoxy) group via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling, requiring activation by electron-withdrawing groups (e.g., methoxy at position 3) .

- Optimization : Solvent polarity (e.g., DMF for SNAr), temperature (80–120°C), and catalysts (e.g., CuI for Ullmann-type coupling) critically affect regioselectivity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR distinguish substituents:

- Methoxy protons resonate at δ ~3.8–4.0 ppm.

- Ethoxyethoxy sidechain signals split into multiplets (δ ~3.5–4.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of substituents and confirms regiochemistry. For example, CCDC 2062478 (a structural analog) demonstrates how methoxy and bromine groups influence packing .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~290.03 g/mol) .

Advanced Research Questions

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling at the 5-bromo position. Key parameters include:

- Bond dissociation energy (BDE) of C–Br (~65–70 kcal/mol).

- Electron-withdrawing effects of methoxy and ethoxyethoxy groups, which activate the pyridine ring for oxidative addition .

- Docking Studies : Predict interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand selection and reduce steric hindrance .

Q. What strategies mitigate competing side reactions during functionalization of the ethoxyethoxy sidechain?

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl intermediates during oxidation or alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in SN2 reactions, minimizing elimination byproducts .

- Kinetic Monitoring : In situ IR or HPLC tracks reaction progress, enabling rapid adjustment of stoichiometry or temperature .

Q. How does the electronic structure of this compound influence its utility in materials science?

- Charge Transport : The ethoxyethoxy group enhances solubility in organic semiconductors, while the methoxy group modulates HOMO/LUMO levels (~-5.2 eV and -1.8 eV, respectively) for OLED or OFET applications .

- Coordination Chemistry : The pyridine nitrogen and oxygen atoms act as ligands for metal-organic frameworks (MOFs), with binding affinity quantified via titration calorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.